molecular formula C17H20N2O3 B2477095 N-(3-nitrophenyl)adamantane-1-carboxamide CAS No. 121768-32-9

N-(3-nitrophenyl)adamantane-1-carboxamide

Cat. No.: B2477095
CAS No.: 121768-32-9
M. Wt: 300.358
InChI Key: TZDCWSSFXSVSEK-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a carboxamide group bridging an adamantane core and a 3-nitrophenyl substituent. The adamantane moiety confers rigidity and lipophilicity, while the nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name

N-(3-nitrophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-16(18-14-2-1-3-15(7-14)19(21)22)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDCWSSFXSVSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121768-32-9
Record name 121768-32-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 3-nitroaniline. This reaction is facilitated by the presence of a coupling agent such as phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine. The reaction is carried out under reflux conditions in acetonitrile at 80°C for 8 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The adamantane moiety can undergo substitution reactions, particularly at the tertiary carbon positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a radical initiator.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : N-(3-nitrophenyl)adamantane-1-carboxamide has been studied for its potential antimicrobial properties. Research indicates that derivatives of adamantane compounds can exhibit significant activity against various bacterial strains. For instance, studies have shown that modifications to the adamantane structure can enhance antibacterial efficacy, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Cytotoxicity Studies : Recent investigations into the cytotoxic effects of adamantane derivatives, including this compound, have revealed promising results in cancer research. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, thereby highlighting its potential as an anticancer agent. The mechanism of action appears related to the disruption of cellular membranes and interference with metabolic pathways critical for cancer cell survival .

Materials Science

Polymeric Applications : The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Due to its rigid adamantane structure, it can improve thermal stability and mechanical strength when integrated into polymer composites. This application is particularly relevant in developing advanced materials for aerospace and automotive industries where high-performance materials are required .

Synthetic Intermediate

Building Block for Complex Molecules : this compound serves as a crucial building block in organic synthesis. Its functional groups allow for further chemical modifications, facilitating the synthesis of more complex molecular architectures. This property makes it valuable in the pharmaceutical industry for developing novel drug candidates.

Case Study 1: Antimicrobial Efficacy

In a study conducted on various adamantane derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating strong potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various electronic interactions, while the adamantane moiety provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following adamantane carboxamide derivatives highlight key structural differences and their implications:

Compound Name Substituent(s) Molecular Weight Melting Point (°C) Notable Features
N-(3-Nitrophenyl)adamantane-1-carboxamide 3-Nitrophenyl 412.40* N/A Strong electron-withdrawing nitro group
N-(4-Chlorophenyl)-adamantane-1-carboxamide (4x) 4-Chlorophenyl, pyrrole moiety 369.17 163–165 Chlorine substituent (moderate electron-withdrawing)
N-(3-Trifluoromethylphenyl)-adamantane-1-carboxamide 3-Trifluoromethylphenyl 323.35 N/A CF₃ group (electron-withdrawing, hydrophobic)
N-(4-Ethoxyphenyl)-adamantane-1-carboxamide 4-Ethoxyphenyl 299.41 N/A Ethoxy group (electron-donating)
N-(3-Chlorophenyl)-adamantane-1-carboxamide 3-Chlorophenyl 289.80 N/A Chlorine at meta position
GMG-1-11 Adamantyl carbamoyl N/A N/A Dual adamantane units

*Molecular weight calculated for N-(3-nitrophenyl)-3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide (CAS 444930-81-8) .

Key Observations:

  • This may improve solubility in polar solvents or binding affinity in biological targets .
  • Biological Relevance: Compounds like 4x and GMG-1-11 have demonstrated antiprotozoal activity, suggesting that the adamantane-carboxamide scaffold is pharmacologically relevant. The nitro group in the target compound could enhance activity against nitroreductase-expressing pathogens .

Physicochemical Properties

  • Melting Points: Derivatives with halogen substituents (e.g., 4x, 4y) exhibit higher melting points (152–165°C) compared to alkoxy-substituted analogues, likely due to stronger intermolecular van der Waals forces or hydrogen bonding .
  • Spectral Data:
    • NMR Shifts: The nitro group in the target compound would deshield adjacent protons, resulting in distinct downfield shifts in ¹H NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons) compared to chlorophenyl derivatives (δ ~7.2–7.4 ppm) .
    • HRMS Confirmation: High-resolution mass spectrometry (HRMS) data for 4x ([M+H]⁺ 369.1738) validates its molecular formula, a method applicable to confirm the target compound’s structure .

Biological Activity

N-(3-nitrophenyl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a rigid adamantane core linked to a nitrophenyl group via a carboxamide bond. The presence of the nitro group at the meta position (3-nitro) influences its electronic properties, which are crucial for its biological interactions.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Antiviral Activity

The compound has also been investigated for antiviral properties. It is believed to interfere with viral replication processes, although specific mechanisms remain to be fully elucidated. Preliminary studies suggest that it may inhibit certain viral enzymes, thereby reducing viral load in infected cells.

Cytotoxicity and Cancer Research

This compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies show that it can induce apoptosis in various cancer cells, including lung and breast carcinoma lines, making it a candidate for further exploration as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitrophenyl moiety can participate in electronic interactions that modulate enzyme or receptor activity. For instance, it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways critical for cell proliferation and survival .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique characteristics of this compound:

Compound NameNitro PositionBiological ActivityNotable Effects
N-(2-nitrophenyl)adamantane-1-carboxamide2Moderate antimicrobialLower cytotoxicity
N-(4-nitrophenyl)adamantane-1-carboxamide4High cytotoxicityStronger anticancer effects
N-(3-chlorophenyl)adamantane-1-carboxamide-Antiviral potentialDifferent interaction profile

This table illustrates how variations in the nitro or halogen substituents can influence both the biological activity and the mechanism of action of these compounds.

Case Studies

Study 1: Antimicrobial Efficacy

In a study assessing antimicrobial efficacy, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several conventional antibiotics, suggesting its potential as an alternative treatment option.

Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the cytotoxic effects on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer therapeutic .

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